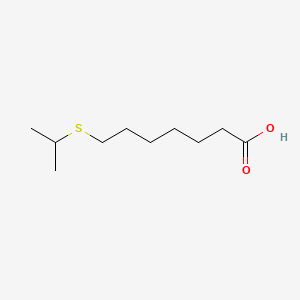

Heptanoic acid, 7-isopropylthio-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

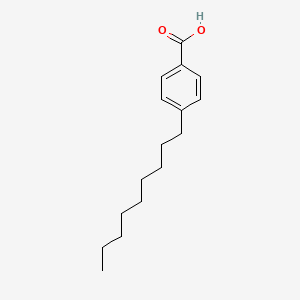

Heptanoic acid, also commonly referred to as enanthic acid, is an organic compound that falls under the category of carboxylic acids. With the molecular formula C7H14O2, it is essentially a straight-chain alkyl carboxylic acid .

Synthesis Analysis

Heptanoic acid is usually synthesized from heptanol through the process of oxidation. This reaction involves the use of a strong oxidizing agent like potassium permanganate or chromium trioxide .Molecular Structure Analysis

The molecular structure of Heptanoic acid is represented by the formula: C7H14O2. The molecular weight of Heptanoic acid is approximately 130.1849 .Physical And Chemical Properties Analysis

Heptanoic acid is a colorless liquid under normal conditions and has a strong, unpleasant odor, similar to that of other carboxylic acids. Its strong smell is primarily because of its volatile nature. Heptanoic acid is quite soluble in most organic solvents but is sparingly soluble in water .科学研究应用

Controlled-Release Corrosion Inhibitor

Heptanoic acid has been studied for its role in corrosion inhibition. A study by Aghzzaf et al. (2014) explores the adsorption of heptanoic acid on grafted palygorskite, a clay mineral, for use as a controlled-release corrosion inhibitor for steel. This application is significant in materials science and engineering, particularly for protecting metal structures and components in corrosive environments (Aghzzaf et al., 2014).

Biochemical Building Block

Heptanoic acid derivatives have applications as biochemical building blocks. Grootscholten et al. (2013) demonstrate the production of heptanoate from propionate and ethanol using a mixed culture chain elongation process, highlighting its potential as a biochemical building block with versatile applications, including in the synthesis of pharmaceuticals and bioplastics (Grootscholten et al., 2013).

Medium Chain Triglyceride

Triheptanoin, a medium-chain triglyceride derived from heptanoic acid, has been investigated for its anticonvulsant properties and potential in treating epilepsy. Borges and Sonnewald (2012) review triheptanoin's unique anticonvulsant profile and its clinical potential for the treatment of medically refractory epilepsy, emphasizing the need for further research to elucidate its anticonvulsant mechanisms and clinical applications (Borges & Sonnewald, 2012).

Green Synthesis

Research into the green synthesis of neopentyl glycol diheptanoate demonstrates the use of heptanoic acid derivatives in the environmentally friendly production of cosmetic ingredients. Serrano‐Arnaldos et al. (2020) describe an enzymatic pathway for synthesizing neopentyl glycol diheptanoate in a solvent-free medium, showcasing the potential for sustainable manufacturing processes in the cosmetic industry (Serrano‐Arnaldos et al., 2020).

Environmental Remediation

Heptanoic acid and its derivatives have been utilized in bio-electrochemical systems (BES) for the production of commodity chemicals while remediating CO2, a greenhouse gas. Jabeen and Farooq (2016) report the synthesis of heptanoic acid and heptanol directly from CO2 by Clostridium ljungdahlii in a BES, presenting an innovative approach to environmental remediation and sustainable chemical production (Jabeen & Farooq, 2016).

安全和危害

未来方向

While specific future directions for Heptanoic acid are not mentioned in the sources, it’s known that carboxylic acids like Heptanoic acid have a wide range of applications in industries such as food, cosmetics, and pharmaceuticals. They are used in the synthesis of various chemical compounds, in the production of esters used in fragrances and flavors, and in the manufacturing of certain drugs .

属性

IUPAC Name |

7-propan-2-ylsulfanylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-9(2)13-8-6-4-3-5-7-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWKZYBIWDXGQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144333 |

Source

|

| Record name | Heptanoic acid, 7-isopropylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanoic acid, 7-isopropylthio- | |

CAS RN |

101913-77-3 |

Source

|

| Record name | Heptanoic acid, 7-isopropylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101913773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 7-isopropylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。